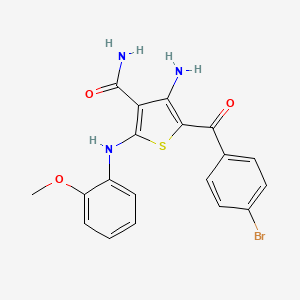![molecular formula C21H24ClN3O4 B11272408 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B11272408.png)
2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with an appropriate acylating agent to introduce the acetamide group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors, potentially modulating their activity. The compound may also inhibit specific enzymes or pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with similar structural features but different pharmacological properties.
Hydroxyzine: Another related compound used for its antihistamine effects.
Other Piperazine Derivatives: Various piperazine derivatives with different substituents and biological activities.
Uniqueness
2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24ClN3O4 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H24ClN3O4/c1-28-19-7-5-17(6-8-19)23-20(26)14-29-15-21(27)25-11-9-24(10-12-25)18-4-2-3-16(22)13-18/h2-8,13H,9-12,14-15H2,1H3,(H,23,26) |
InChI Key |
QFBPITMGUIMPHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}-3-phenylurea](/img/structure/B11272334.png)
![3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11272338.png)
![N-(3-methoxyphenyl)-6,6-dimethyl-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11272341.png)

![methyl 4-[4-hydroxy-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B11272346.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B11272351.png)
![3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11272360.png)

![N-Benzyl-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11272375.png)
![3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B11272380.png)
![N-(3-Bromophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B11272382.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide](/img/structure/B11272384.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11272399.png)
